molecular formula C16H17N5O4 B2678297 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1171009-25-8

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B2678297
CAS RN: 1171009-25-8
M. Wt: 343.343
InChI Key: NPKOYRJZNQIJMK-UHFFFAOYSA-N
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Description

“N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains several functional groups including an oxadiazole ring, a pyrazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyrazole rings are likely to contribute to the rigidity of the molecule, while the dimethoxyphenyl group could contribute to its lipophilicity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The oxadiazole ring is generally stable under normal conditions, but can undergo reactions under certain conditions . The pyrazole ring can participate in various reactions such as substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution within the molecule can all influence its properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound synthesis and crystal structure analysis are foundational in this domain. For instance, one study detailed the synthesis and crystal structure of a related compound, emphasizing the importance of crystallography in understanding molecular configurations and interactions (Prabhuswamy et al., 2016).

Biological Activities

Antidepressant and Anticonvulsant Activities

  • Novel pyrazole derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. Some compounds demonstrated significant antidepressant activity, comparable or superior to standard treatments (Abdel‐Aziz et al., 2009).

Anti-inflammatory Agents

  • Research into novel pyrazole derivatives also explored potential anti-inflammatory agents with minimal ulcerogenic activity. This highlights the therapeutic potential of such compounds in treating inflammation with reduced side effects (El‐Hawash & El-Mallah, 1998).

Cytotoxic Activity

  • The cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines were investigated, with some compounds displaying potent cytotoxic effects against various cancer cell lines, suggesting potential as cancer therapeutics (Deady et al., 2003).

Antimicrobial and Anticancer Agents

  • A study on 1,3,4-Oxadiazole N-Mannich bases reported antimicrobial and anti-proliferative activities, indicating the versatility of pyrazole and oxadiazole derivatives as potential antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the interesting structure of this compound and the known biological activities of similar compounds, it could be worthwhile to further investigate its properties and potential uses. This could involve conducting more detailed studies on its synthesis, properties, and biological activity .

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-4-21-12(7-8-17-21)14(22)18-16-20-19-15(25-16)11-6-5-10(23-2)9-13(11)24-3/h5-9H,4H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKOYRJZNQIJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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